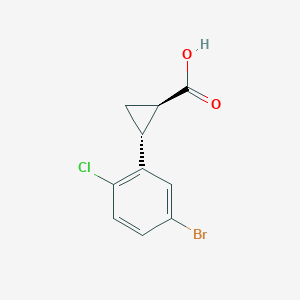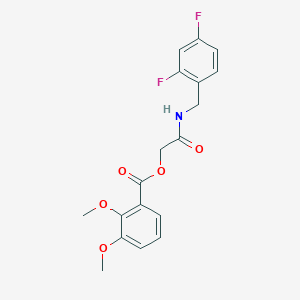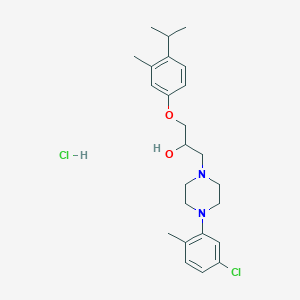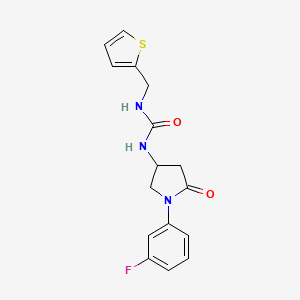
(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative characterized by a three-membered ring structure with a carboxylic acid functional group and halogen substituents on the phenyl ring. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves the use of starting materials that can be manipulated to form the three-membered ring structure characteristic of cyclopropanes. For instance, the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid was described using a starting material that underwent oxidation and radical introduction of bromine to obtain the cyclopropanecarboxylates . Similarly, the synthesis of bromophenol derivatives with a cyclopropane moiety involved reactions with ethyl diazoacetate, followed by reduction, bromination, and hydrolysis . These methods highlight the complexity and versatility of synthetic approaches to cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be quite complex due to the presence of substituents that influence the overall conformation of the molecule. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing that the plane of the carboxylic group is nearly orthogonal to the plane of the cyclopropane ring . This kind of structural information is crucial for understanding the reactivity and interaction of cyclopropane derivatives with biological targets.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening reactions, which are significant in the context of synthesizing more complex molecules. The ring-opening of cyclopropane was observed in the reaction of certain isomers with bromine . Additionally, the generation of radicals and cations through photolysis has been reported, which can lead to further chemical transformations . These reactions are essential for the functionalization and diversification of cyclopropane-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of halogen atoms can affect the density, solubility, and reactivity of these compounds. The bond lengths and angles within the cyclopropane ring and the substituents can also impact the stability and reactivity of the molecule . Understanding these properties is vital for the development of cyclopropane derivatives as potential therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Bromophenol derivatives with a cyclopropyl moiety, including compounds related to the one , have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and dementia (Boztaş et al., 2019).
Development of Practical Processes
- The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic compounds like Ticagrelor, utilizes a similar cyclopropane structure. This process highlights the application of cyclopropane derivatives in the development of medical treatments (Guo et al., 2017).
Stereoselectivity in Synthesis
- Research on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids using chiral auxiliaries demonstrates the importance of cyclopropane derivatives in creating specific configurations for chemical and pharmaceutical purposes (Vallgårda et al., 1994).
Synthesis of Potential Ethylene Inhibitors
- The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, a potential inhibitor of ethylene biosynthesis, is another application demonstrating the utility of cyclopropane derivatives in agricultural and biochemical research (Wick et al., 1995).
Conformational Analysis
- Studies on the absolute configurations of chiral cyclopropanes, including those similar to the compound , are crucial for understanding the molecular structures and behaviors that are fundamental in drug design and synthesis (Nishiyama et al., 1974).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKAIFMMKOLJPD-POYBYMJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)



![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)
